molecular formula C15H28O5 B7828710 3-Decyl-3-hydroxypentanedioic acid

3-Decyl-3-hydroxypentanedioic acid

Cat. No.: B7828710
M. Wt: 288.38 g/mol
InChI Key: NPQGZHYAXAOWQE-UHFFFAOYSA-N
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Description

3-Decyl-3-hydroxypentanedioic acid is an organic compound with the molecular formula C15H28O5 It is a derivative of pentanedioic acid, featuring a decyl group and a hydroxyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Decyl-3-hydroxypentanedioic acid can be achieved through several methods. One common approach involves the reaction of decyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Decyl-3-hydroxypentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 3-Decyl-3-oxopentanedioic acid.

    Reduction: 3-Decyl-3-hydroxypentanediol.

    Substitution: 3-Decyl-3-chloropentanedioic acid.

Scientific Research Applications

3-Decyl-3-hydroxypentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Decyl-3-hydroxypentanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-Decyl-3-hydroxypentanedioic acid: A stereoisomer with similar structural features but different spatial arrangement.

    3-Hydroxy-3-[10-(cyclohexyloxy)decyl]glutaric acid: A derivative with a cyclohexyloxy group instead of a decyl group.

Uniqueness

3-Decyl-3-hydroxypentanedioic acid is unique due to its specific decyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs. Its long alkyl chain enhances its lipophilicity, potentially affecting its solubility and interaction with lipid membranes.

Properties

IUPAC Name

3-decyl-3-hydroxypentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O5/c1-2-3-4-5-6-7-8-9-10-15(20,11-13(16)17)12-14(18)19/h20H,2-12H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQGZHYAXAOWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC(=O)O)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658507
Record name 3-Decyl-3-hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30403-47-5
Record name 3-Decyl-3-hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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